7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 672265-76-8

7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2804111
CAS Number: 672265-76-8
Molecular Formula: C16H18ClN5O3
Molecular Weight: 363.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin * Compound Description: Linagliptin, also known as (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It is used in the treatment of type 2 diabetes to improve glycemic control. Linagliptin exhibits a long duration of action, allowing for once-daily dosing. [, , , ] * Relevance: Linagliptin and 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione belong to the same class of compounds, the purine-2,6-diones. They share a core purine ring with a 2,6-dione functionality and substitutions at the 7 and 8 positions.

2. 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione * Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. [] * Relevance: This intermediate shares the core purine-2,6-dione structure with 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione and demonstrates the synthetic versatility of this scaffold for developing diverse derivatives.

3. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2) * Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and evaluated for their cardiovascular activities. Compound 2, along with its analog bearing an 8-(2-morpholin-4-yl-ethylamino) substituent (Compound 15), exhibited significant prophylactic antiarrhythmic activity. [] * Relevance: This compound shares the core structure of the purine-2,6-dione with 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, highlighting the potential of modifications on the purine scaffold, particularly at the 7 and 8 positions, to influence biological activities.

4. 8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione * Compound Description: Identified as a potent inhibitor of myeloperoxidase (MPO), this compound emerged from a high-throughput virtual screening study targeting novel MPO inhibitors. [] * Relevance: The structural similarity of this compound to 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, particularly the presence of an aminoalkoxy side chain at the 8-position and an aromatic ring-containing substituent at the 7-position, suggests potential for designing novel compounds with MPO inhibitory activity.

5. (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002) * Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist. Studies demonstrate its ability to potentiate the reinforcing effects of THC and to improve motor function in MPTP-treated marmosets, a model for Parkinson's disease. [, , , , , ] * Relevance: While sharing the core purine-2,6-dione structure with 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, KW-6002 differs in its substituents at the 1, 3, 7, and 8 positions. These structural variations contribute to their different pharmacological activities, further highlighting the versatility of the purine scaffold for drug design.

6. 1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione (Compound 13) * Compound Description: This compound, particularly its two crystalline polymorphs, acts as a potent xanthine phosphodiesterase V inhibitor and is explored for its potential in treating erectile dysfunction. [] * Relevance: Belonging to the same class of purine-2,6-diones as 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, this compound exemplifies the diverse biological activities achievable within this chemical class through modifications of the substituents on the core purine structure.

7. R(+)-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492) * Compound Description: MKS-492, a recognized type III isozyme inhibitor of cyclic nucleotide phosphodiesterase, demonstrates potent bronchodilatory and anti-inflammatory effects, particularly in the context of allergic asthma models. [] * Relevance: This compound, similar to 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, belongs to the purine-2,6-dione family and highlights the potential of this scaffold for developing therapeutics targeting respiratory diseases.

Properties

CAS Number

672265-76-8

Product Name

7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione

Molecular Formula

C16H18ClN5O3

Molecular Weight

363.8

InChI

InChI=1S/C16H18ClN5O3/c1-21-13-12(14(23)20-16(21)24)22(15(19-13)18-7-8-25-2)9-10-5-3-4-6-11(10)17/h3-6H,7-9H2,1-2H3,(H,18,19)(H,20,23,24)

InChI Key

RHEYYPCNGXYNMD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.